molecular formula C16H12ClN3O3 B2609385 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-22-2

2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2609385
CAS No.: 865286-22-2
M. Wt: 329.74
InChI Key: GKDHNGBBCNWBIT-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel chemical reagent designed for research purposes and is strictly for laboratory use. This benzamide derivative, characterized by its 1,3,4-oxadiazole ring system, is of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 1,3,4-oxadiazole scaffold are extensively investigated for a broad spectrum of biological activities . Preliminary research on closely related structural analogs indicates potential for anticancer applications. These studies suggest that such compounds may inhibit cell proliferation and induce apoptosis, or programmed cell death, in various cancer cell lines . Furthermore, this class of compounds has also demonstrated promising antimicrobial properties in vitro, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains . The mechanism of action is believed to involve targeted interaction with specific enzymes or cellular receptors. The benzamide group can facilitate hydrogen bonding, while the oxadiazole ring and chloro substituent contribute to the molecule's lipophilicity and electronic properties, influencing its binding affinity and biological activity . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for developing new therapeutic agents. It is supplied with guaranteed quality and stability for experimental use. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-11-6-4-5-10(9-11)15-19-20-16(23-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDHNGBBCNWBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Substitution Reactions

Electrophilic Aromatic Substitution
The benzamide and phenyl rings are susceptible to electrophilic substitution. The methoxy group on the phenyl ring acts as an electron-donating group, directing electrophiles to the para position. For example, nitration or halogenation could occur under acidic conditions (e.g., H₂SO₄) .

Nucleophilic Aromatic Substitution
The chloro substituent on the benzamide may undergo nucleophilic displacement, particularly under strongly basic conditions (e.g., NaOH) or with heat. This could yield derivatives such as hydroxybenzamide or aminobenzamide analogs .

Key Observations

  • Substituent effects: Electron-donating groups (e.g., methoxy) enhance reactivity in electrophilic substitution, while electron-withdrawing groups (e.g., chloro) may deactivate the ring .

  • Reaction conditions: Strong bases or acids are typically required to activate the chloro group for substitution.

Oxadiazole Ring Reactions

Reduction
The 1,3,4-oxadiazole ring can be reduced under catalytic hydrogenation (H₂/Ni) or with hydride agents (e.g., LiAlH₄). This typically yields amine derivatives, such as dihydrooxadiazoles or fully reduced amines, depending on the reducing agent’s strength .

Hydrolysis
Under acidic or basic conditions, the oxadiazole ring may hydrolyze to form carboxylic acids or amides. For example, hydrolysis could generate a hydrazide intermediate, which may further react to form carbonyl compounds.

Coupling Reactions
The oxadiazole’s nitrogen atoms may participate in metal-catalyzed couplings (e.g., Suzuki-Miyaura). For instance, palladium-catalyzed cross-coupling with boronic acids could introduce new substituents at the oxadiazole position .

Key Observations

  • Reduction pathways are critical for functionalizing the oxadiazole core, as seen in anticancer derivatives .

  • Hydrolysis products depend on pH and temperature, with acidic conditions favoring cleavage to carboxylic acids.

Amide Group Reactions

Hydrolysis
The benzamide group can hydrolyze under acidic (HCl) or basic (NaOH) conditions to yield benzoic acid and an amine. This reaction is less favored compared to esters but can occur under prolonged heating .

Key Observations

  • Hydrolysis of the amide group is reversible under strongly acidic/basic conditions .

  • The stability of the amide bond is influenced by steric and electronic effects from adjacent groups .

Structural Functionalization

Synthesis Pathways
The compound is likely synthesized via:

  • Oxadiazole Formation : Cyclization of hydrazides with carboxylic acids under dehydrating conditions (e.g., POCl₃) .

  • Coupling Reactions : Amide bond formation between the benzamide and oxadiazole moieties, possibly via carbodiimide coupling agents .

Reaction Conditions

  • Oxadiazole cyclization requires high temperatures and dehydrating agents.

  • Amide coupling may involve DMF or THF as solvents with catalysts like HOBt/DCC .

Reactivity Comparison

Reaction Type Key Features Outcome Citations
Electrophilic Substitution Methoxy group directs electrophiles to para position; chloro group deactivates.Nitration or halogenation at para position of phenyl ring .
Oxadiazole Reduction Catalytic hydrogenation or LiAlH₄; selective reduction of ring nitrogens.Formation of dihydrooxadiazole or amine derivatives .
Amide Hydrolysis Acidic/basic conditions; cleavage of amide bond.Benzoic acid and amine products .
Coupling Reactions Metal-catalyzed (e.g., Suzuki); oxadiazole nitrogen acts as a site for substitution.Introduction of new substituents at oxadiazole position .

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Research indicates that compounds containing oxadiazole rings exhibit promising anticancer activities. These compounds are believed to interact with multiple cellular pathways involved in cancer progression, including the inhibition of histone deacetylases (HDACs) and modulation of signaling pathways such as PI3K/Akt .

Case Studies

  • Cytotoxicity Testing : A study synthesized various derivatives of 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide and tested their cytotoxicity against different cancer cell lines including PANC-1 (pancreatic), HepG2 (liver), and MCF7 (breast). The results demonstrated that some derivatives exhibited significant cytotoxic effects with IC50 values ranging from 2.2 μM to 15.5 μM .
  • Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound APANC-14.6Apoptosis induction
Compound BHepG22.2HDAC inhibition
Compound CMCF715.5Cell cycle arrest

Antimicrobial Applications

The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.

Mechanism of Action
Research suggests that oxadiazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .

Case Studies

  • Broad-Spectrum Activity : In vitro studies have demonstrated that derivatives of this compound possess activity against a range of Gram-positive and Gram-negative bacteria, indicating potential for broad-spectrum antimicrobial applications .
  • Specific Inhibition : A recent study identified specific derivatives that inhibited the growth of resistant bacterial strains, highlighting their potential use in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring and the chloro group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide with key analogs based on substituent variations, spectral properties, and bioactivity (where available).

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Oxadiazole Substituent Benzamide Substituent Key Spectral Data (IR, NMR) Bioactivity Reference
Target Compound : 2-Chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl 2-Chloro Not reported in evidence Not reported
Compound 3 : 4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Chlorophenyl 4-Chloro IR: 1668 cm⁻¹ (C=O), 778 cm⁻¹ (C-Cl); <sup>1</sup>H NMR: δ 7.76–7.78 (Ar-H) Anti-inflammatory (inferred)
Compound 5a : 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide 4-Chlorophenyl 4-Methoxy (via CH₂O linker) IR: 1681 cm⁻¹ (C=N); <sup>1</sup>H NMR: δ 3.21 (O–CH₂), 7.25–7.79 (Ar-H) Cytotoxicity (tested)
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Methoxyphenylmethyl 4-Sulfamoyl Not reported Antifungal (C. albicans)
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl 4-Sulfamoyl Not reported Not reported
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide 4-Methoxyphenyl 4-Methyl Not reported Not reported

Substituent Effects on Physicochemical Properties

  • 4-Chlorophenyl (Compound 3, 5a): Chlorine’s electronegativity may improve membrane permeability but reduce solubility .
  • Sulfamoyl (LMM5, ): Sulfamoyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility and target affinity .

Spectral Data Insights

  • IR Spectroscopy :
    • C=O stretches in Compound 3 (1668 cm⁻¹) and Compound 5a (1681 cm⁻¹) reflect electronic differences due to substituent positions .
    • The absence of sulfamoyl peaks (e.g., S=O at ~1350–1150 cm⁻¹) in the target compound distinguishes it from sulfonamide-containing analogs .
  • <sup>1</sup>H NMR :
    • Aromatic proton signals in Compound 3 (δ 7.76–7.78) and Compound 5a (δ 7.25–7.79) correlate with substituent electronic environments .

Bioactivity Trends

  • Antifungal Activity :
    • LMM5 and LMM11 inhibit Candida albicans via thioredoxin reductase inhibition, suggesting that sulfamoyl-linked oxadiazoles are promising antifungal agents . The target compound’s lack of sulfamoyl groups may limit similar activity.
  • Cytotoxicity :
    • Compound 5a showed moderate cytotoxicity, attributed to the methoxy linker and chlorophenyl group .

Biological Activity

The compound 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a derivative of the oxadiazole class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3-methoxybenzoic acid hydrazide with an appropriate benzoyl chloride under reflux conditions. The reaction may utilize dehydrating agents like phosphorus oxychloride to facilitate the formation of the oxadiazole ring. Purification is generally achieved through recrystallization techniques.

Chemical Structure:

  • IUPAC Name: 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula: C17H15ClN3O3
  • InChI Key: ZFQBCAQYBNWAIS-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. In a study involving various derivatives, it was found that compounds similar to 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide demonstrated effective inhibition against several bacterial strains including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli .

CompoundZone of Inhibition (mm)Bacterial Strain
2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide28K. pneumoniae
Control (Ciprofloxacin)26S. aureus
Control (Ciprofloxacin)25E. coli

Anticancer Activity

The oxadiazole derivatives have also been studied for their anticancer properties. Various studies highlight their ability to induce apoptosis in cancer cell lines through mechanisms such as enzyme inhibition and disruption of cellular signaling pathways . For instance, the compound has shown promise in inhibiting tumor growth in vitro and in vivo models.

The mechanism by which 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This includes inhibition of key enzymes involved in inflammatory pathways and modulation of receptor activity related to cancer cell proliferation .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various oxadiazole derivatives at different dosages. The results indicated that compounds similar to 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibited dose-dependent anti-inflammatory effects with significant reductions in inflammation markers .

Case Study 2: Antibacterial Efficacy
In a comparative study on antibacterial efficacy, the compound was tested against standard antibiotics. It showed comparable or superior activity against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Esterification of substituted benzoic acids (e.g., 3-methoxybenzoic acid) to form methyl esters.
  • Step 2 : Hydrazination of the ester to produce the hydrazide intermediate.
  • Step 3 : Cyclization using cyanogen bromide (CNBr) or other cyclizing agents to form the 1,3,4-oxadiazole ring.
  • Step 4 : Coupling the oxadiazole-2-amine with 2-chlorobenzoyl chloride in the presence of a base (e.g., NaH in dry THF) to yield the final benzamide derivative . Key quality checks include NMR, HPLC, and mass spectrometry for purity and structural confirmation.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers (e.g., Bruker SMART CCD), and structures are solved via direct methods. SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography due to their robustness and compatibility with high-resolution data . Example parameters:

ParameterValue
Space groupOrthorhombic (P212121)
Unit cell (Å)a = 6.017, b = 15.312, c = 18.149
Resolution0.84 Å
R-factor< 0.05

Q. What preliminary biological activities are associated with this compound?

Oxadiazole derivatives exhibit broad bioactivity:

  • Antimicrobial : Inhibition of bacterial/fungal enzymes (e.g., CYP51 in Aspergillus fumigatus) via oxadiazole-metal coordination .
  • Anticancer : Induction of apoptosis in cancer cell lines (e.g., CCRF-CEM leukemia cells) through HDAC inhibition or ERK pathway modulation .
  • Anti-inflammatory : Suppression of COX-2 or NF-κB pathways in macrophage models . Initial screening typically uses in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced potency?

SAR strategies include:

  • Substitution on the benzamide ring : Electron-withdrawing groups (e.g., Cl, F) at para positions improve metabolic stability and target binding .
  • Oxadiazole ring modifications : Replacing sulfur with oxygen (thiadiazole to oxadiazole) alters electronic properties and solubility .
  • Side-chain functionalization : Adding trifluoromethyl or methoxy groups enhances lipophilicity and CNS penetration . Computational tools (e.g., molecular docking with AutoDock Vina) predict binding affinities to targets like HDACs or CYP51 .

Q. What mechanistic insights explain its inhibitory effects on fungal CYP51?

Structural studies of A. fumigatus CYP51 co-crystallized with oxadiazole inhibitors reveal:

  • Hydrogen bonding : The oxadiazole nitrogen interacts with Val135 (bond length: 2.85 Å).
  • Hydrophobic interactions : The 3-methoxyphenyl group occupies the enzyme’s substrate-access channel, blocking lanosterol entry .
  • Water-mediated interactions : Crystalline water molecules (e.g., H2O 3070) stabilize the inhibitor-enzyme complex . Enzyme kinetics (e.g., Ki values from Lineweaver-Burk plots) validate non-competitive inhibition .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in reported IC50 values or activity profiles may arise from:

  • Assay conditions : Variations in cell lines (e.g., HeLa vs. CCRF-CEM), serum concentration, or incubation time .
  • Compound purity : Impurities from incomplete coupling reactions (e.g., residual hydrazide) can skew results; validate via HPLC (>98% purity) .
  • Metabolic stability : Microsomal stability assays (e.g., liver microsomes) assess whether differences arise from rapid degradation in certain models . Cross-study comparisons should normalize protocols and include positive controls (e.g., fluconazole for antifungal assays) .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateYield (%)Purity (HPLC)Reference
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine6595%
2-Chlorobenzoyl chloride9099%
Final compound4098%

Table 2 : Comparative Bioactivity Data

Assay TypeTarget/ModelIC50/MICReference
Antifungal (CYP51)A. fumigatus0.12 μM
Anticancer (HDAC)CCRF-CEM cells15.14 μM
Antimicrobial (MIC)S. aureus8 μg/mL

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